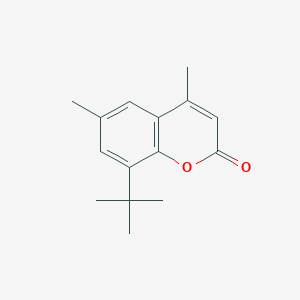

8-tert-Butyl-4,6-dimethyl-2-benzopyrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-tert-butyl-4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLFBILQBRZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884992 | |

| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-34-9 | |

| Record name | 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-tert-butyl-4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted coumarin derivative. Coumarins are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of this specific derivative is of interest for further investigation into its potential pharmacological applications. The primary synthetic route detailed herein is the Pechmann condensation, a classic and effective method for the preparation of coumarins.

Core Synthesis: Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation of 2-tert-butyl-4,6-dimethylphenol with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the benzopyrone ring system.

Reaction Scheme

An In-depth Technical Guide to 8-tert-butyl-4,6-dimethyl-2-benzopyrone (CAS: 17874-34-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also known as 8-tert-butyl-4,6-dimethylcoumarin, is a synthetic derivative of coumarin, a benzopyrone scaffold widely found in natural products. Coumarins have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. The unique substitution pattern of a bulky tert-butyl group at the C8 position and methyl groups at the C4 and C6 positions suggests potentially novel biological properties. This technical guide provides a comprehensive overview of the available data on this compound and its structurally related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities, with a particular emphasis on its antioxidant and anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 17874-34-9 | N/A |

| Molecular Formula | C₁₅H₁₈O₂ | N/A |

| Molecular Weight | 230.30 g/mol | N/A |

| Melting Point | 88 °C | [1] |

| Boiling Point | 351.3±41.0 °C (Predicted) | [1] |

| Density | 1.056±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Dichloromethane (Very Slightly, Heated), Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |

Synthesis

The primary synthetic route for this compound is the Pechmann condensation . This well-established reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

General Experimental Protocol: Pechmann Condensation

-

Reactants: 2-tert-butyl-4,6-dimethylphenol and a suitable β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.

-

Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst like montmorillonite clay or a Lewis acid such as AlCl₃, is employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated, often under solvent-free conditions or in a high-boiling solvent.

-

Work-up: The reaction mixture is cooled and poured into water to precipitate the crude product.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Caption: General workflow for the synthesis of this compound via Pechmann condensation.

Biological Activities

While specific biological data for this compound is limited, the activities of structurally similar coumarins with tert-butyl and methyl substitutions provide valuable insights into its potential pharmacological profile. The primary activities of interest are antioxidant and anti-inflammatory effects.

Antioxidant Activity

Coumarins are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions. The presence of electron-donating groups, such as methyl and tert-butyl groups, on the coumarin ring is expected to enhance this activity.

Table 2: Representative Antioxidant Activity of Substituted Coumarins

| Compound | Assay | IC₅₀ (µM) | Reference |

| 4-Methyl-7-hydroxycoumarin | DPPH radical scavenging | >100 | [2] |

| 6,7-Dihydroxy-4-methylcoumarin (4-Methylesculetin) | DPPH radical scavenging | ~25 | [2] |

| Coumarin-chalcone hybrids | DPPH radical scavenging | 1.23 - 9.74 | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways.

Table 3: Representative Anti-inflammatory Activity of Substituted Coumarins

| Compound | Target/Assay | IC₅₀ (µM) or % Inhibition | Reference |

| 4-Methyl-7-substituted coumarin hybrids | Protein denaturation inhibition | 6-44% inhibition at 100 µg/mL | [4] |

| Coumarin-sulfonamide derivatives | COX-1 Inhibition | IC₅₀ in the range of 1.2 - 15.4 | N/A |

| COX-2 Inhibition | IC₅₀ in the range of 0.08 - 2.8 | N/A |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of various coumarin derivatives, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many coumarin derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[5][6]

Caption: Coumarins can inhibit the NF-κB signaling pathway, reducing inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for cellular responses to a variety of external stimuli and are involved in inflammation. Some coumarins have been found to modulate MAPK signaling, which can contribute to their anti-inflammatory and other biological effects.[7]

Caption: Coumarins can modulate MAPK signaling pathways, affecting cellular responses.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway is a protective mechanism against oxidative stress. Several coumarin derivatives have been identified as activators of Nrf2, which underlies their antioxidant and anti-inflammatory properties.[8][9][10]

Caption: Coumarins can activate the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound are provided below.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Preparation of Reagents:

-

Recombinant human or ovine COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A suitable buffer (e.g., Tris-HCl).

-

A detection reagent (e.g., a colorimetric or fluorometric probe that detects prostaglandin production).

-

-

Assay Procedure:

-

In a 96-well plate, add the COX enzyme, buffer, and various concentrations of the test compound.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

-

Data Analysis:

-

The percentage of COX inhibition is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined from the dose-response curve.

-

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX enzymes, which are involved in the synthesis of leukotrienes.

-

Preparation of Reagents:

-

Soybean lipoxygenase or other LOX isoenzymes.

-

Linoleic acid or arachidonic acid (substrate).

-

A suitable buffer (e.g., borate or phosphate buffer).

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, add the buffer, LOX enzyme, and various concentrations of the test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Toxicology and Safety

Conclusion

This compound is a synthetic coumarin derivative with potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. While direct experimental data on this specific molecule is scarce, the extensive research on structurally similar coumarins provides a strong rationale for its investigation. The presence of the tert-butyl and dimethyl substitutions is likely to influence its lipophilicity, metabolic stability, and interaction with biological targets. Further research is needed to fully elucidate its pharmacological profile, including its specific molecular targets, efficacy in various disease models, and a thorough safety assessment. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related coumarins.

References

- 1. COMPARISON OF CITRUS COUMARINS ON CARCINOGEN-DETOXIFYING ENZYMES IN NRF2 KNOCKOUT MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 17874-34-9 CAS Manufactory [m.chemicalbook.com]

- 4. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Structure of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also identified by its CAS Number 17874-34-9, is a substituted coumarin derivative. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological activities, making them a subject of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on the molecular structure, synthesis, and potential biological activities of this compound, while also highlighting areas where specific data is currently unavailable.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₂ |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 17874-34-9 |

| Alternate Name | 8-tert-butyl-4,6-dimethylcoumarin |

Synthesis

The synthesis of this compound is anticipated to proceed via the Pechmann condensation , a widely utilized and efficient method for the synthesis of coumarins. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.

Hypothetical Experimental Protocol for Pechmann Condensation:

Reactants:

-

4-tert-butyl-2,6-dimethylphenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15, or another Lewis acid)

-

Solvent (optional, e.g., toluene or solvent-free conditions)

Procedure:

-

To a round-bottom flask, add equimolar amounts of 4-tert-butyl-2,6-dimethylphenol and ethyl acetoacetate.

-

If a solvent is used, add it to the flask.

-

Slowly add the acid catalyst to the reaction mixture with constant stirring. The amount of catalyst will vary depending on the chosen acid.

-

Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.

-

Wash the crude product with water and a dilute sodium bicarbonate solution to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity data for this compound has been reported, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological effects. The presence of the bulky tert-butyl group and the methyl substitutions on the benzopyrone core may influence its lipophilicity and steric interactions with biological targets, potentially modulating its activity.

Potential areas of investigation for this compound, based on the known activities of other substituted coumarins, include:

-

Antioxidant Activity: Many coumarin derivatives are effective scavengers of free radicals.

-

Antimicrobial Activity: Coumarins have shown promise as antibacterial and antifungal agents.

-

Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known property of some coumarins.

-

Anticancer Activity: Certain coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The diagram below illustrates the potential biological activities of substituted coumarins, which could be relevant for this compound.

Conclusion

This compound is a coumarin derivative with a well-defined chemical structure. While a plausible synthetic route via the Pechmann condensation can be proposed, there is a notable absence of specific experimental data in the public domain, including spectroscopic characterization and biological activity profiles. This data gap presents an opportunity for further research to synthesize, characterize, and evaluate the pharmacological potential of this compound. The diverse activities of the broader coumarin class suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of antioxidant, antimicrobial, anti-inflammatory, and anticancer research. Further experimental investigation is crucial to unlock the therapeutic potential of this molecule.

The Benzopyrone Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzopyrone scaffold, a heterocyclic chemical entity composed of a fused benzene and pyrone ring, is a cornerstone of natural product chemistry and medicinal drug discovery. This technical guide provides an in-depth exploration of the historical milestones, pivotal discoveries, and key experimental methodologies that have defined the field of benzopyrone research. From the initial isolation of coumarin in the 19th century to the landmark discovery of the anticoagulant warfarin and the recognition of flavonoids and chromones as privileged structures in drug development, this paper traces the evolution of our understanding of these compounds. Detailed experimental protocols for seminal synthetic and isolation techniques are provided, alongside quantitative data on the physicochemical and biological properties of representative benzopyrones. Furthermore, key biochemical pathways, such as the mechanism of action of warfarin, and historical experimental workflows are visualized using Graphviz to offer a clear, logical representation of complex processes. This guide serves as a comprehensive resource for researchers seeking to understand the foundational history and therapeutic potential of the benzopyrone family.

Introduction: The Benzopyrone Scaffold

Benzopyrones are a major class of oxygen-containing heterocyclic compounds. Their structure consists of a benzene ring fused to a pyrone ring.[1] Depending on the position of the carbonyl group in the pyrone ring, they are classified into two main groups:

-

Benzo-α-pyrones (Coumarins): Where the carbonyl group is at position 2 (2H-1-benzopyran-2-one).[1]

-

Benzo-γ-pyrones (Chromones): Where the carbonyl group is at position 4 (4H-1-benzopyran-4-one).[1]

These core structures are the foundation for thousands of natural and synthetic compounds, including the vast families of flavonoids and isoflavonoids, which exhibit a wide array of biological activities.[2][3] Their prevalence in nature and their status as a "privileged scaffold" in medicinal chemistry underscore their importance.[4][5][6] This guide will chronicle the key discoveries that brought these molecules from natural curiosities to vital therapeutic agents.

The Dawn of Benzopyrones: Discovery and Synthesis of Coumarin

The history of benzopyrones begins with the isolation of the parent compound of the benzo-α-pyrone family, coumarin.

First Isolation from Natural Sources

In 1820, the German chemist August Vogel successfully isolated a crystalline, sweet-smelling substance from tonka beans (Dipteryx odorata).[7][8][9] Initially, he misidentified it as benzoic acid.[10] In the same year, French pharmacist Nicholas Jean Baptiste Gaston Guibourt independently isolated the same compound, recognized it as a new substance, and named it "coumarin" after coumarou, the French word for the tonka bean.[10][11] It was later identified in many other plants, such as sweet clover (Melilotus alba), which would become critically important in a later chapter of the benzopyrone story.[7][8]

First Chemical Synthesis: The Perkin Reaction (1868)

For nearly half a century, coumarin could only be obtained through extraction from natural sources.[8] This changed in 1868 when English chemist William Henry Perkin developed the first successful synthesis.[6][12] This reaction, now known as the Perkin reaction, involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[12] For coumarin, Perkin heated salicylaldehyde with acetic anhydride and sodium acetate.[6][13] This breakthrough not only made coumarin readily available for the burgeoning perfume industry but also represented a significant advance in synthetic organic chemistry.[6]

Pivotal Experimental Protocols

The discovery and development of benzopyrone compounds were underpinned by key experimental techniques. The following sections detail the methodologies for the landmark isolation and synthesis of these core structures.

Protocol: Representative Historical Isolation of Coumarin from Tonka Beans

Objective: To isolate crystalline coumarin from dried tonka beans.

Materials:

-

Dried, powdered tonka beans (Dipteryx odorata)

-

Ethanol (95%)

-

Activated charcoal (decolorizing agent)

-

Hot water bath

-

Filtration apparatus (e.g., filter paper, funnel)

-

Crystallization dish

Methodology:

-

Extraction: The powdered tonka beans are macerated in 95% ethanol for several days at room temperature with occasional stirring. This process extracts coumarin and other alcohol-soluble compounds.

-

Filtration: The mixture is filtered to remove the solid plant material. The resulting filtrate is a dark, aromatic ethanol extract.

-

Concentration: The ethanol is carefully evaporated from the filtrate using a hot water bath, yielding a concentrated, oily residue.

-

Decolorization: The residue is redissolved in a minimal amount of hot ethanol, and a small quantity of activated charcoal is added. The mixture is heated briefly and then filtered while hot to remove the charcoal and adsorbed pigments.

-

Crystallization: The hot, clarified filtrate is allowed to cool slowly to room temperature in a crystallization dish. As the solution cools, the solubility of coumarin decreases, leading to the formation of colorless crystals.

-

Isolation: The crystals are collected by filtration and washed with a small amount of cold ethanol to remove any remaining impurities. The crystals are then dried.

Protocol: Synthesis of Coumarin via the Perkin Reaction

This protocol is based on the original 1868 discovery by W. H. Perkin.[12][15]

Objective: To synthesize coumarin from salicylaldehyde and acetic anhydride.

Reaction: Salicylaldehyde + Acetic Anhydride --(NaOAc, Heat)--> Coumarin + Acetic Acid

Materials:

-

Salicylaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate (fused)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Saturated sodium bicarbonate solution

-

Ice bath

Methodology:

-

Reactant Setup: A mixture of salicylaldehyde (1 part by weight), acetic anhydride (2 parts by weight), and freshly fused anhydrous sodium acetate (1.5 parts by weight) is placed in a round-bottom flask.

-

Heating Under Reflux: The flask is fitted with a reflux condenser and heated in an oil bath to 180°C for several hours (typically 4-6 hours). The reaction mixture will turn dark and viscous.[15]

-

Hydrolysis of Excess Anhydride: After cooling, the reaction mixture is poured into a large volume of water. The mixture is then boiled for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

-

Neutralization and Purification: The solution is cooled, and a saturated solution of sodium bicarbonate is added carefully until effervescence ceases. This neutralizes the acetic acid formed and precipitates the crude coumarin.

-

Isolation and Recrystallization: The crude solid is collected by filtration. It is then purified by recrystallization from hot water or ethanol to yield pure, colorless crystals of coumarin.

Protocol: Synthesis of a Substituted Coumarin via Pechmann Condensation

Discovered by Hans von Pechmann, this method is a versatile route to coumarins starting from a phenol and a β-ketoester under acidic conditions.[16]

Objective: To synthesize 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (catalyst)

-

Beaker

-

Ice bath

-

Stirring rod

-

Ethanol (for recrystallization)

Methodology:

-

Reactant Cooling: Ethyl acetoacetate is placed in a beaker and cooled in an ice bath.

-

Catalyst Addition: Concentrated sulfuric acid is added slowly to the cooled ethyl acetoacetate with constant stirring. The temperature should be kept low during this addition.

-

Phenol Addition: Powdered resorcinol is added portion-wise to the cold mixture with continuous stirring. The reaction is often exothermic, and the mixture may turn into a thick, colored paste.

-

Reaction Completion: The mixture is allowed to stand at room temperature for 18-24 hours, during which it solidifies.

-

Isolation: The solidified mass is poured into a mixture of crushed ice and water. A precipitate of crude 7-hydroxy-4-methylcoumarin forms.

-

Purification: The crude product is collected by filtration, washed thoroughly with cold water, and then purified by recrystallization from ethanol.

The Anticoagulant Revolution: Discovery of Dicumarol and Warfarin

Perhaps the most impactful discovery in the history of benzopyrones began not in a chemistry lab, but on the farms of North America in the 1920s.

The Mystery of the Bleeding Cattle

Veterinarians were faced with a mysterious hemorrhagic disease in cattle, where animals would bleed to death from minor injuries or even spontaneously.[17] In 1924, Canadian veterinary pathologist Frank Schofield correctly linked the disease to the consumption of spoiled hay made from sweet clover.[17]

Karl Paul Link and the Isolation of Dicumarol

The story famously culminates in February 1933, when a Wisconsin farmer, struggling through a blizzard, brought a dead heifer, a milk can full of non-coagulating blood, and a sample of the spoiled hay to the University of Wisconsin's agricultural experiment station.[17] He found the laboratory of biochemist Karl Paul Link.

This event spurred a multi-year research effort by Link and his team.[18] The process was arduous, as there was no known chemical structure to search for. The team had to develop a bioassay to guide their chemical fractionation.

The team systematically extracted the spoiled hay with different solvents and tested the fractions on rabbits, measuring the prothrombin time (a measure of blood clotting).[19] After years of work, in 1939, Link's student Harold Campbell finally isolated the pure crystalline hemorrhagic agent.[18][20] Subsequently, the structure was determined and synthesized by Mark Stahmann and Charles Huebner, who identified it as 3,3'-methylenebis(4-hydroxycoumarin), which they named dicumarol .[18]

From Rat Poison to Lifesaving Drug: The Birth of Warfarin

Following the discovery of dicumarol, Link's team synthesized over 100 analogs to study their structure-activity relationships.[17] One of these, compound number 42, proved to be a particularly potent anticoagulant. It was named Warfarin , an acronym derived from the W isconsin A lumni R esearch F oundation (which funded the research) and the "-arin " from coumarin.[21]

Warfarin was first commercialized in 1948 as a highly effective rodenticide.[22] Its potential for human therapeutic use was initially viewed with caution due to its potency. However, after a US Army inductee unsuccessfully attempted suicide by taking a massive dose of warfarin and was saved by treatment with Vitamin K, its relative safety for clinical use was re-evaluated. Warfarin was approved for human use by the FDA in 1954 and quickly became the most widely prescribed oral anticoagulant in the world, a position it held for decades.[21][23]

Mechanism of Action: Warfarin and the Vitamin K Cycle

Warfarin exerts its anticoagulant effect by interfering with the Vitamin K cycle, a critical pathway for the synthesis of active blood clotting factors.[22][24]

Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[25] This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S).[22][25] This carboxylation is essential for the factors' ability to bind calcium and phospholipid membranes, a requirement for their procoagulant activity.

During this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide. For the cycle to continue, Vitamin K epoxide must be reduced back to its active hydroquinone form. This crucial reduction step is catalyzed by the enzyme Vitamin K epoxide reductase (VKORC1) .[24][25] Warfarin is a potent inhibitor of VKORC1.[26] By blocking this enzyme, warfarin depletes the pool of reduced Vitamin K, thereby preventing the carboxylation and activation of clotting factors, leading to a systemic anticoagulant effect.[5]

The Broader Benzopyrone Family: Flavonoids and Chromones

While the coumarin story is dramatic, the benzopyrone scaffold is also central to two other vast classes of compounds: flavonoids and chromones.

Flavonoids: The "Vitamin P"

The earliest scientific observations of flavonoid pigments date back to Robert Boyle in 1664, who noted color changes in plant extracts in response to acids and bases.[25] However, their biological significance was not appreciated until the 1930s. In 1936, Nobel laureate Albert Szent-Györgyi reported that a crude flavonoid preparation from citrus peel, which he termed "citrin," could treat scurvy-like symptoms in guinea pigs more effectively than purified Vitamin C alone.[25][26] He proposed this class of compounds be called "Vitamin P" for their ability to reduce capillary permeability and fragility.[25] Although the term "vitamin" was later deemed inappropriate due to the diversity of the compounds, this discovery ignited intense research into the biological effects of flavonoids.[25] Today, over 9,000 flavonoids have been identified, possessing a wide range of anti-inflammatory, antioxidant, and anti-cancer properties.[3][8]

Chromones: A Privileged Scaffold

The other major branch of the family, chromones (benzo-γ-pyrones), are also widespread in the plant kingdom. The chromone core is now recognized by medicinal chemists as a "privileged scaffold"—a molecular framework that is able to bind to multiple, diverse biological targets.[4][6][12] This versatility has made it a valuable template for designing novel therapeutic agents targeting neurodegenerative diseases, inflammation, cancer, and infections.[4] FDA-approved drugs based on the chromone structure include the asthma treatments cromoglic acid and pranlukast.[23]

Quantitative Data on Benzopyrone Compounds

The following tables summarize key quantitative data for representative benzopyrone compounds, illustrating their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Coumarin

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₆O₂ | [4][27] |

| Molar Mass | 146.145 g·mol⁻¹ | [4][27] |

| Appearance | Colorless to white crystals | [4][28] |

| Odor | Sweet, hay-like, vanilla | [27][29] |

| Melting Point | 71 °C (160 °F) | [4] |

| Boiling Point | 301 °C (574 °F) | [27] |

| Solubility in Water | 0.17 g / 100 mL | [4] |

| log P | 1.39 | [4][29] |

Table 2: Bioavailability and Pharmacokinetic Data

| Compound | Bioavailability | Key Metabolic Enzyme | Reference(s) |

| Warfarin | Nearly 100% (oral) | CYP2C9 (S-enantiomer) | [14][30] |

| Coumarin | Low and variable (humans) | CYP2A6 (to 7-hydroxycoumarin) | [7] |

Table 3: Clinical Efficacy of Benzopyrones in Lymphedema

Results from a randomized, double-blind, placebo-controlled crossover trial of 5,6-benzo-[α]-pyrone (coumarin, 400 mg/day for 6 months).

| Parameter | Condition | Change with Benzopyrone | P-value | Reference(s) |

| Mean Edema Fluid | Arm Lymphedema | Reduced from 46% to 26% above normal | < 0.001 | [31][32] |

| Mean Edema Fluid | Leg Lymphedema | Reduced from 25% to 17% above normal | < 0.001 | [31][32] |

Table 4: In Vitro Anti-inflammatory Activity of Selected Flavonoids

Inhibition of Cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Flavonoid | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM | Reference(s) |

| Apigenin | ~40% | ~55% | [1] |

| Luteolin | ~50% | 56.4% | [1][35] |

| Quercetin | ~30% | ~40% | [35] |

| Kaempferol | ~20% | ~30% | [35] |

| Diosmetin | 31.23% (at 1.5 mM) | 56.9% | [1][36] |

Conclusion and Future Outlook

The journey of benzopyrone compounds, from the isolation of coumarin from tonka beans over two centuries ago to the development of sophisticated chromone-based clinical candidates, is a testament to the power of natural product chemistry. The discovery of dicumarol and warfarin fundamentally changed medical practice, providing the first effective oral anticoagulants and saving countless lives. The ongoing exploration of the vast chemical space occupied by flavonoids and other derivatives continues to yield promising new therapeutic leads. The benzopyrone core, in all its variations, remains a privileged and fertile ground for discovery, promising future innovations in medicine and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzo-pyrones for reducing and controlling lymphoedema of the limbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Coumarin (91-64-5) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. fragrantica.com [fragrantica.com]

- 11. researchgate.net [researchgate.net]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. sciforum.net [sciforum.net]

- 16. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 17. [On the history of vitamin K, dicoumarol and warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Karl Paul Link - Wikipedia [en.wikipedia.org]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ahajournals.org [ahajournals.org]

- 23. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 24. researchgate.net [researchgate.net]

- 25. ClinPGx [clinpgx.org]

- 26. researchgate.net [researchgate.net]

- 27. chemcess.com [chemcess.com]

- 28. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Coumarin | 91-64-5 [chemicalbook.com]

- 30. derangedphysiology.com [derangedphysiology.com]

- 31. Treatment of Lymphedema of the Ar... preview & related info | Mendeley [mendeley.com]

- 32. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 33. Benzo‐pyrones for reducing and controlling lymphoedema of the limbs - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone: A Technical Guide

Introduction

This technical guide provides a framework for the spectroscopic characterization of 8-tert-butyl-4,6-dimethyl-2-benzopyrone, a substituted benzopyrone derivative. While a comprehensive search of scientific literature and spectral databases did not yield specific experimental NMR and IR data for this exact compound, this document outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The chemical structure of this compound suggests key features that would be observable in its NMR and IR spectra. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands in the IR spectrum. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic H (C5) | 6.8 - 7.2 | Singlet | 1H |

| Aromatic H (C7) | 6.8 - 7.2 | Singlet | 1H |

| Vinylic H (C3) | 6.1 - 6.4 | Singlet | 1H |

| Methyl H (C4-CH₃) | 2.2 - 2.5 | Singlet | 3H |

| Methyl H (C6-CH₃) | 2.2 - 2.5 | Singlet | 3H |

| tert-Butyl H (C8-C(CH₃)₃) | 1.2 - 1.5 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 160 - 165 |

| Aromatic C (quaternary) | 120 - 155 |

| Aromatic C-H | 110 - 130 |

| Vinylic C-H (C3) | 110 - 120 |

| Vinylic C (C4) | 140 - 150 |

| tert-Butyl C (quaternary) | 30 - 40 |

| tert-Butyl CH₃ | 28 - 35 |

| Methyl C (C4-CH₃) | 15 - 25 |

| Methyl C (C6-CH₃) | 15 - 25 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated lactone) | 1710 - 1740 | Strong |

| C=C (aromatic) | 1550 - 1620 | Medium to Strong |

| C=C (vinylic) | 1620 - 1680 | Medium |

| C-H (aromatic/vinylic) | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O (lactone) | 1000 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for aromatic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform with phasing and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic analysis of a target compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Technical Guide: Solubility Profile of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 8-tert-butyl-4,6-dimethyl-2-benzopyrone in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and a comprehensive, generalized experimental protocol for determining the solubility of this and similar organic compounds. This information is crucial for researchers working on the synthesis, purification, formulation, and biological screening of this compound.

Qualitative Solubility Data

The solubility of this compound has been qualitatively assessed in several common organic solvents. The following table summarizes the available data. It is important to note that "slight" and "very slight" solubility may be enhanced by heating. For precise quantitative measurements, it is recommended to follow the experimental protocol outlined in the subsequent section.

| Solvent | CAS Number | Qualitative Solubility |

| Dichloromethane | 75-09-2 | Very Slightly (Heated)[1] |

| Ethyl Acetate | 141-78-6 | Slightly[1] |

| Methanol | 67-56-1 | Slightly[1] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound such as this compound. This protocol can be adapted to determine either qualitative or precise quantitative solubility.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

2.2. Procedure for Quantitative Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

2.3. Procedure for Qualitative Solubility Determination

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the desired solvent in small portions, shaking vigorously after each addition.[2]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: The compound dissolves completely.

-

Slightly Soluble: A portion of the compound dissolves.

-

Insoluble: The compound does not appear to dissolve.[3]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

References

A Technical Guide to the Biological Activities of Benzopyrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of benzopyrone derivatives, a significant class of heterocyclic compounds including coumarins and chromones, which are prevalent in natural products and synthetic chemistry.[1][2][3] These scaffolds are recognized for their wide-ranging therapeutic properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological pathways to support ongoing research and drug development efforts.

Anticancer Activities

Benzopyrone derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][4] Their mechanisms of action are often multi-targeted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.[5][6]

Mechanisms of Action & Signaling Pathways

Many benzopyrone derivatives exert their anticancer effects by interfering with key signaling cascades that are frequently deregulated in cancer.

-

PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several coumarin derivatives have been shown to target and inhibit components of this pathway, making it a key area of investigation for anticancer drug development.[6][7][8]

-

Ras/ERK Pathway Inhibition : The Ras/ERK pathway is another critical signaling route involved in cell proliferation and differentiation.[5][9] The novel benzopyrane derivative SIMR1281 has been shown to reduce the phosphorylation of ERK1/2 in MCF7 and HCT116 cancer cells, thereby inhibiting this pro-survival pathway.[9]

-

Induction of DNA Damage and Apoptosis : Some derivatives, like SIMR1281, disrupt the cellular redox balance by inhibiting enzymes such as thioredoxin reductase (TrxR) and glutathione reductase (GSHR).[5][9] This leads to increased reactive oxygen species (ROS), causing DNA damage and activating downstream effectors like p53 and checkpoint kinases, ultimately triggering apoptosis.[9]

-

Casein Kinase II (CK2) Inhibition : CK2 is an enzyme involved in cell survival and proliferation. Docking studies have suggested that certain benzopyrone derivatives can bind to the active site of CK2, representing a potential mechanism for their anticancer activity.[4]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below summarizes the IC₅₀ values for various benzopyrone derivatives against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

| SIMR1281 | MCF7 | Breast Adenocarcinoma | 0.66 - 5.5 | [9] |

| SIMR1281 | HCT116 | Colorectal Carcinoma | 0.66 - 5.5 | [9] |

| SIMR1281 | A549 | Non-small Cell Lung | 0.66 - 5.5 | [9] |

| SIMR1281 | U937 | Histiocytic Lymphoma | 0.66 - 5.5 | [9] |

| SIMR1281 | Jurkat | T-cell Leukemia | 0.66 - 5.5 | [9] |

| Compound 30a | MDA-MB-231 | Breast Cancer | 12.12 | [10] |

| Compound 30a | MCF-7 | Breast Cancer | 9.59 | [10] |

| Compound 30a | T-47D | Breast Cancer | 10.10 | [10] |

| Coumarin Sulfonamide 78a | MCF-7 | Breast Cancer | 10.95 | [10] |

| Coumarin Sulfonamide 78b | MCF-7 | Breast Cancer | 10.62 | [10] |

| Fused Coumarin-Dioxane DFC4 | MCF-7 | Breast Cancer | 12.57 µg/mL | [11] |

| Fused Coumarin-Dioxane DFC4 | KYSE-30 | Esophageal Squamous Cell | 34.99 µg/mL | [11] |

| 6-bromo-derivative 7e | MDA-MB-231, MCF-7, T47D | Breast Cancer | 3.46-18.76 µg/mL | [2] |

| 6-bromo-derivative 7f | MDA-MB-231, MCF-7, T47D | Breast Cancer | 3.46-18.76 µg/mL | [2] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12]

-

Cell Seeding : Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment : Treat the cells with various concentrations of the benzopyrone derivative for a specified period, typically 48 hours. Include untreated cells as a negative control.[9]

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][12]

Anti-inflammatory Activities

Benzopyrone derivatives exhibit significant anti-inflammatory properties by modulating key enzymatic and signaling pathways involved in the inflammatory response.[13][14][15]

Mechanisms of Action & Signaling Pathways

-

Inhibition of COX and LOX Enzymes : Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[13][14][16] Derivatives with hydroxyl substitutions are particularly effective LOX inhibitors.[14]

-

Modulation of NF-κB Signaling : The transcription factor NF-κB is a central regulator of inflammation. Coumarin derivatives can suppress the activation of NF-κB, leading to a decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[13][15]

-

Activation of the Nrf2/HO-1 Pathway : The Nrf2 pathway is a key regulator of cellular antioxidant and anti-inflammatory responses.[13][17] Certain coumarins can activate Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory effects.[15][18]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative | Assay | Target/Cell Line | EC₅₀/IC₅₀ Value | Reference |

| Compound 14b | TNF-α Production Inhibition | LPS-induced macrophages | 5.32 µM (EC₅₀) | [15] |

| Fused Coumarin-Dioxane DFC1 | COX-1 Inhibition | Enzyme Assay | 97.49 µg/mL (IC₅₀) | [11] |

| Fused Coumarin-Dioxane DFC1 | COX-2 Inhibition | Enzyme Assay | 74.52 µg/mL (IC₅₀) | [11] |

| N-COUs (general range) | COX-2 Inhibition | Enzyme Assay | 3.44 - 5.39 µg/mL (IC₅₀) | [11] |

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This protocol describes an in vitro assay to measure the anti-inflammatory effect of a compound by quantifying its ability to inhibit cytokine production.[15]

-

Cell Culture : Culture macrophage cells (e.g., RAW 264.7) in appropriate media and seed them into 96-well plates.

-

Pre-treatment : Pre-treat the cells with various concentrations of the benzopyrone derivative for 1-2 hours before stimulation.

-

Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 18-24 hours.

-

Supernatant Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification : Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the EC₅₀ value from the dose-response curve.[15]

Antioxidant Activities

Many benzopyrone derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress, which is implicated in numerous diseases.[13][16][17]

Mechanism of Action

The primary mechanism of antioxidant activity for benzopyrone derivatives is their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[13][16] This radical scavenging ability is often evaluated using the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[19][20] The presence of hydroxyl groups on the benzopyrone ring system generally enhances antioxidant capacity.[14]

Quantitative Data: Antioxidant Activity

| Compound/Derivative | Assay | IC₅₀ Value | Reference |

| Esculetin | Mitochondrial ROS generation | 0.57 µM | [21] |

| Fused Coumarin-Dioxane DFC4 | Intracellular ROS Inhibition | iROS = 188.65 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[19][22]

-

Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[19][22] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[22]

-

Sample Preparation : Prepare serial dilutions of the benzopyrone derivative test compounds in the same solvent.

-

Reaction Mixture : In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution to each well/cuvette. Then, add a small volume of the test compound solution (or standard, e.g., ascorbic acid).[19][23] A control containing only the solvent and DPPH solution is also required.[19]

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time, typically 30 minutes.[22]

-

Absorbance Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[19][23] The purple color of DPPH fades in the presence of an antioxidant.[19]

-

Calculation : Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[19]

-

-

IC₅₀ Determination : Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[22]

References

- 1. publications.anveshanaindia.com [publications.anveshanaindia.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 17. mdpi.com [mdpi.com]

- 18. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. researchgate.net [researchgate.net]

- 21. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

In-depth Technical Guide: Theoretical Studies on 8-tert-butyl-4,6-dimethyl-2-benzopyrone

Disclaimer: As of November 2025, dedicated theoretical and experimental research focusing specifically on 8-tert-butyl-4,6-dimethyl-2-benzopyrone is limited in publicly accessible scientific literature. This guide, therefore, provides a foundational framework for prospective theoretical studies based on the known characteristics of the broader benzopyrone (coumarin) class of compounds. The experimental protocols and data presented are adapted from studies on structurally related molecules and should be considered as a starting point for research on the title compound.

Introduction to this compound

This compound belongs to the coumarin family, a large group of benzopyrones known for their wide range of biological activities. The core structure features a benzene ring fused to a pyrone ring. The specific substitutions on the benzene ring—a bulky tert-butyl group at position 8 and methyl groups at positions 4 and 6—are expected to significantly influence its physicochemical properties and biological interactions. The tert-butyl group, in particular, can enhance lipophilicity, potentially improving membrane permeability, and may also provide steric hindrance that could affect binding to biological targets.

Potential Biological Activities and Therapeutic Targets

Coumarins with various substitutions, including tert-butyl and methyl groups, have been investigated for several biological activities.[1] These studies suggest that this compound could be a candidate for evaluation in the following areas:

-

Antioxidant and Radical Scavenging Activity: Phenolic and certain coumarinic structures are known to exhibit antioxidant properties. The electron-donating nature of the alkyl substituents on the benzopyrone ring might contribute to its ability to neutralize free radicals.

-

Anticancer Activity: Certain coumarin derivatives have shown promise as anticancer agents by inhibiting specific enzymes or signaling pathways involved in cancer progression, such as lysine-specific demethylase 1 (LSD1).[2]

-

Antimicrobial Activity: Hybrid molecules incorporating coumarin and dithiocarbamate moieties have demonstrated significant antimicrobial effects against various bacterial and fungal strains.

-

Neuroprotective Effects: Some coumarin-dithiocarbamate hybrids have been explored as multifunctional agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE).[2]

Proposed Experimental Protocols for Synthesis and Evaluation

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for coumarin synthesis, such as the Pechmann condensation.

Proposed Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.

Reactants:

-

3,5-dimethyl-2-tert-butylphenol

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)

Procedure:

-

A mixture of 3,5-dimethyl-2-tert-butylphenol and an equimolar amount of ethyl acetoacetate is prepared.

-

The mixture is cooled in an ice bath, and the acid catalyst is added dropwise with constant stirring.

-

The reaction mixture is then stirred at room temperature for several hours or gently heated to facilitate the reaction.

-

Upon completion, the mixture is poured into ice-cold water to precipitate the crude product.

-

The solid product is filtered, washed with water to remove the acid, and then dried.

-

Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization of the Synthesized Compound

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactone carbonyl group.

-

Melting Point Analysis: To assess the purity of the compound.

Proposed Theoretical and Computational Studies

To gain a deeper understanding of the properties and potential biological activity of this compound, the following computational studies are recommended.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations, for instance using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d)), can be employed to investigate the electronic properties of the molecule.[3]

Key Parameters to Calculate:

-

Optimized Molecular Geometry: To determine the most stable 3D conformation.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack and non-covalent interactions.

-

Dipole Moment: To understand the molecule's polarity.

Molecular Docking Studies

If a potential biological target is identified (e.g., a specific enzyme), molecular docking simulations can predict the binding affinity and interaction modes of this compound with the target protein. This can help in understanding the potential mechanism of action and in designing more potent analogs.

Data Presentation (Hypothetical)

Should experimental and computational studies be performed, the resulting data should be organized for clear comparison.

Table 1: Hypothetical Physicochemical and Quantum Chemical Data for this compound

| Parameter | Value |

| Physicochemical Properties | |

| Molecular Formula | C₁₅H₁₈O₂ |

| Molecular Weight | 230.30 g/mol |

| Melting Point | TBD |

| Quantum Chemical Parameters | |

| HOMO Energy | TBD (eV) |

| LUMO Energy | TBD (eV) |

| HOMO-LUMO Gap | TBD (eV) |

| Dipole Moment | TBD (Debye) |

Table 2: Hypothetical Biological Activity Data for this compound

| Assay | Target | IC₅₀ / MIC |

| Antioxidant Activity | DPPH radical scavenging | TBD (µM) |

| Anticancer Activity | MCF-7 cell line | TBD (µM) |

| Antimicrobial Activity | S. aureus | TBD (µg/mL) |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Antioxidant Mechanism (Radical Scavenging)

Caption: Generalized mechanism of antioxidant action via hydrogen atom donation.

Computational Study Workflow

Caption: Logical workflow for the theoretical study of the target compound.

References

An In-depth Technical Guide to the Health and Safety of 8-tert-butyl-4,6-dimethyl-2-benzopyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-tert-butyl-4,6-dimethyl-2-benzopyrone, also known as 8-tert-butyl-4,6-dimethylcoumarin, is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone compounds found in many plants and are of interest for their various biological activities. This technical guide provides a comprehensive overview of the available health and safety data for this compound, intended to inform researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and the potential biological pathways associated with its effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 17874-34-9 | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Appearance | Not specified | |

| Density | 1.056 g/cm³ | |

| Boiling Point | 351.3 °C at 760 mmHg | |

| Flash Point | 146.4 °C | |

| Vapor Pressure | 4.14E-05 mmHg at 25°C |

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity and skin effects. A significant finding is its potential for photoallergenicity.

Acute Toxicity

Quantitative acute toxicity data is summarized in Table 2. The compound exhibits low acute toxicity via oral and dermal routes of exposure in animal models.

| Test Type | Species | Route of Exposure | Dose | Result | Reference |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | >5 g/kg | Details of toxic effects other than lethal dose value not reported. | [2] |

| LD₅₀ (Lethal Dose, 50%) | Guinea Pig | Dermal | >5 g/kg | Details of toxic effects other than lethal dose value not reported. | [2] |

| Standard Draize Test | Guinea Pig | Dermal | Not specified | Generally does not irritate the skin. | [2] |

Photosensitization

This compound has been identified as a photoallergen in humans. This property is a critical safety consideration, particularly in contexts where dermal exposure may be followed by exposure to ultraviolet (UV) light.

| Test Type | Species | Concentration | Results | Reference |

| Photomaximization Test | Human | 1% in hydrophilic ointment | Produced photoallergenic effects in 7 out of 25 subjects. | [2] |

It is noteworthy that human subjects who were photoallergic to 6-methylcoumarin or 7-methoxycoumarin did not show cross-reactivity to this compound[2].

Experimental Protocols

Photomaximization Test (General Protocol)

The photomaximization test, as developed by Kligman and Kaidbey, is designed to elicit and identify potential photoallergic contact sensitizers. A generalized protocol involves the following steps:

-

Induction Phase:

-

A solution or suspension of the test substance (e.g., 1% this compound in a suitable vehicle like hydrophilic ointment) is applied to a small area of the skin, typically on the back of human volunteers.

-

The application site is then irradiated with a controlled dose of Ultraviolet A (UVA) and/or Ultraviolet B (UVB) light.

-

This procedure is repeated several times over a period of a few weeks to induce a state of hypersensitivity.

-

-

Challenge Phase:

-

After a rest period of about two weeks, a non-irritating concentration of the test substance is applied to a new skin site.

-

This site is then irradiated with a sub-erythemal dose of UV light.

-

A control site is also treated with the substance but not irradiated.

-